chemical and physical properties of 5-Nitroquinolin-4-ol
chemical and physical properties of 5-Nitroquinolin-4-ol
This guide provides an in-depth technical analysis of 5-Nitroquinolin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.
CAS Registry Number: 23536-75-6
Synonyms: 5-Nitro-4-hydroxyquinoline; 5-Nitro-4(1H)-quinolinone
Molecular Formula: C
Core Identity & Tautomerism
The Isomer Distinction
It is imperative to distinguish 5-Nitroquinolin-4-ol from its commercially ubiquitous isomer, Nitroxoline (5-Nitroquinolin-8-ol) . While Nitroxoline is an established urinary antibiotic, the 4-ol isomer is a specialized intermediate used primarily for accessing the peri-position (C5) of the quinoline core, a region critical for modulating kinase inhibitor selectivity.
Keto-Enol Tautomerism
Like most "4-hydroxyquinolines," this compound exists in a dynamic equilibrium heavily favoring the 4(1H)-quinolinone (keto) tautomer in both solid state and solution (DMSO/polar solvents). This preference is driven by the aromatic stability of the pyridone-like ring system.
-
Implication for Reactivity: Reactions targeting the oxygen (O-alkylation) often require specific conditions (e.g., silver salts or hard electrophiles), whereas N-alkylation is the default pathway under basic conditions.
-
Implication for Analysis: In
H NMR, the H2 proton appears as a doublet at a lower field ( > 7.8 ppm) compared to the enol form, and the NH proton is typically visible as a broad singlet around 11–12 ppm.
Figure 1: Tautomeric equilibrium favoring the 4(1H)-quinolinone structure.
Physical & Chemical Characterization
| Property | Value / Characteristic | Notes |
| Appearance | Yellow to Ochre Powder | Typical of nitro-aromatics. |
| Melting Point | > 280 °C (Decomposes) | High MP due to intermolecular H-bonding (dimerization). |
| Solubility | DMSO, DMF, Hot Acetic Acid | Insoluble in water, ether, and cold ethanol. |
| Acidity (pKa) | ~5.8 (NH), ~9.0 (OH - minor) | Amphoteric; soluble in dilute NaOH and HCl. |
| UV/Vis | Bathochromic shift in basic media (anion formation). |
Synthesis: The Gould-Jacobs Protocol
The most reliable route to 5-nitroquinolin-4-ol is the Gould-Jacobs reaction starting from 3-nitroaniline. Note that this reaction produces a mixture of regioisomers (5-nitro and 7-nitro), necessitating a rigorous separation step.[3]
Reaction Scheme
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Condensation: 3-Nitroaniline + Diethyl ethoxymethylenemalonate (EMME)
Anilinomethylenemalonate. -
Cyclization: Thermal cyclization in Dowtherm A (250°C).
-
Hydrolysis/Decarboxylation: Saponification of the ester followed by thermal decarboxylation.
Figure 2: The Gould-Jacobs synthetic pathway highlighting the critical isomer separation step.
Experimental Protocol (Step-by-Step)
Step 1: Condensation
-
Mix 3-nitroaniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask.
-
Heat to 110–120°C for 2 hours. Ethanol will evolve; use a Dean-Stark trap or open vessel with ventilation.
-
Cool to solidify the intermediate (ethyl 3-(3-nitrophenylamino)acrylate). Recrystallize from ethanol if necessary.
Step 2: Cyclization (Critical)
-
Heat Dowtherm A (diphenyl ether/biphenyl mixture) to reflux (~250°C).
-
Cautiously add the intermediate solid in small portions. Safety: Vigorous foaming occurs due to ethanol release.
-
Maintain reflux for 30–45 minutes. The solution will darken.
-
Cool to room temperature.[4][5][6] Dilute with hexane to precipitate the crude quinolinone ester mixture.
Step 3: Hydrolysis & Separation
-
Reflux the crude ester in 10% NaOH for 4 hours to hydrolyze to the acid.
-
Acidify with HCl to precipitate the carboxylic acids.
-
Decarboxylation: Heat the dry acid powder in diphenyl ether at 240°C until CO
evolution ceases. -
Purification: The 7-nitro isomer is typically the major product. The 5-nitro isomer is less soluble in acetic acid. Recrystallize the crude mixture from glacial acetic acid; the 5-nitro isomer often precipitates first or requires chromatographic separation (SiO
, MeOH/DCM gradient).
Chemical Reactivity & Applications
The 5-nitro group activates the C4 position for nucleophilic attack (via the intermediate chloride) and serves as a masked amine for further derivatization.
Chlorination (Key Intermediate)
Reaction with phosphorus oxychloride (POCl
-
Protocol: Reflux 5-nitroquinolin-4-ol in neat POCl
(10 vol) for 2 hours. Quench on ice/ammonia. -
Utility: The resulting 4-chloro compound is highly reactive toward S
Ar reactions with amines, enabling the synthesis of 4-aminoquinoline antimalarials or kinase inhibitors.
Reduction
The nitro group can be reduced to an amine using Iron/Acetic acid or H
-
Product: 5-Aminoquinolin-4-ol .
-
Chemo-selectivity: If the 4-chloro derivative is used, standard hydrogenation may dechlorinate the ring. Use SnCl
or Fe/NH Cl to reduce the nitro group while preserving the chloro substituent.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (nitroaromatic).
-
Handling: Use a fume hood, especially during the high-temperature Dowtherm A cyclization (vapor hazard) and POCl
chlorination (HCl gas evolution). -
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydration.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[5][8][9][10][11][12][13] I. Through Ethoxymethylenemalonic Ester.[5][8][14] Journal of the American Chemical Society, 68(7), 1204–1208. Link
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-7-chloroquinoline and 4-Chloro-5-nitroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link
-
PubChem. (2025).[15] Compound Summary: 5-Nitroquinoline (Isomer Data).[16] National Library of Medicine. Link
-
BenchChem. (2025).[4][5] Gould-Jacobs Reaction Protocol and Troubleshooting.Link
Sources
- 1. 16727-28-9|6-Nitroquinolin-8-ol|BLD Pharm [bldpharm.com]
- 2. CAS:1056566-36-9, 7-Nitroisoquinolin-4-ol-毕得医药 [bidepharm.com]
- 3. data.epo.org [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Selective Electrosynthesis of 1H-1-Hydroxyquinol-4-ones–Synthetic Access to Versatile Natural Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 5-Nitroquinoline | SIELC Technologies [sielc.com]
